Methyl4-methylpentanimidate
Description
Contextualization within Imidate Chemistry and Analogous Structures
Imidates, also known as imino ethers, are characterized by the functional group R-C(=NR')OR''. wikipedia.org They can be considered esters of imidic acids, which are tautomers of amides. wikipedia.org The unique electronic nature of the imidate functionality, possessing both electrophilic and nucleophilic centers, makes them versatile synthons in organic chemistry. rsc.orgmdpi.comresearchgate.net
Methyl 4-methylpentanimidate is structurally analogous to other simple alkyl imidates, such as methyl pentanimidate. Research on compounds like methyl pentanimidate provides significant insight into the potential applications of its 4-methyl substituted counterpart. For instance, methyl pentanimidate is a known precursor in the synthesis of 2-butyl-4-chloro-5-formylimidazole, a key intermediate for the antihypertensive drug losartan (B1675146). google.compatsnap.com This suggests a potential role for Methyl 4-methylpentanimidate in the synthesis of similarly substituted heterocyclic compounds.
The primary method for synthesizing imidates is the Pinner reaction, first described by Adolf Pinner in 1877. numberanalytics.comwikipedia.orgnumberanalytics.com This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol. numberanalytics.com In the case of Methyl 4-methylpentanimidate, this would involve the reaction of 4-methylpentanenitrile with methanol (B129727) in the presence of an acid catalyst like hydrogen chloride. numberanalytics.comnih.gov The resulting product is typically an imidate hydrochloride salt, often referred to as a Pinner salt. wikipedia.orgwikipedia.org
Retrospective Analysis of Research Trends in Imidate Ester Utility
Historically, the utility of imidate esters was primarily centered on their role as precursors for other functional groups. Hydrolysis of imidates under acidic conditions yields esters, while reaction with amines produces amidines. wikipedia.orgnih.gov These transformations have been fundamental in organic synthesis for over a century.
In recent decades, research has increasingly focused on the unique reactivity of the imidate functionality itself. Imidates have emerged as important building blocks for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, including oxazolines, imidazoles, triazoles, and pyrimidines. rsc.orgrroij.comimist.marroij.com This trend is driven by the ability of the imidate group to participate in cyclization and annulation reactions under various conditions, including acid, base, and metal catalysis. rsc.orgresearchgate.net
Furthermore, imidates have found application as protecting groups for alcohols and amines. wikipedia.orgorganic-chemistry.org For example, trichloroacetimidates are commonly used to protect alcohols due to their ease of installation and selective removal under mild acidic conditions. wikipedia.org The development of new catalytic systems, including the use of Lewis acids and transition metals, has further expanded the scope of imidate chemistry, allowing for milder and more selective transformations. nih.gov
Fundamental Reactivity Patterns of Imidate Esters in Synthesis
The reactivity of imidate esters is governed by the electrophilic nature of the iminyl carbon and the nucleophilicity of the nitrogen atom. This dual reactivity allows them to participate in a variety of chemical transformations. rsc.orgmdpi.com
Key Reactivity Patterns:
Nucleophilic Attack at the Iminyl Carbon: Imidates are susceptible to attack by various nucleophiles. As mentioned, hydrolysis with water yields esters, and reaction with amines affords amidines. wikipedia.orgwikipedia.org Grignard reagents can also react with imidates to produce ketimines, which can be further hydrolyzed to ketones. alfa-chemistry.com
Cyclization Reactions: Imidates are valuable precursors for the synthesis of heterocycles. For example, the condensation of an imidate with a compound containing two nucleophilic groups, such as glycine, can lead to the formation of imidazole (B134444) derivatives. google.com This is a key step in the synthesis of certain pharmaceuticals.
Rearrangement Reactions: Certain imidates can undergo rearrangement reactions, such as the Chapman rearrangement, to form amides. wikipedia.org
Role in Vilsmeier-Haack Type Reactions: Imidates can be involved in Vilsmeier-Haack reactions for the formylation of electron-rich aromatic compounds. The reaction of a substituted amide with phosphorus oxychloride generates a Vilsmeier reagent, an iminium salt, which is a key intermediate. wikipedia.orgwikipedia.org The reaction of an imidate with glycine, followed by a Vilsmeier reaction, is used to produce 2-substituted 4-chloro-5-formylimidazoles. patsnap.comgoogle.com
The reactivity of a specific imidate, such as Methyl 4-methylpentanimidate, will be influenced by the nature of the substituents on the carbon and nitrogen atoms. The isobutyl group in Methyl 4-methylpentanimidate, being an electron-donating alkyl group, would slightly decrease the electrophilicity of the iminyl carbon compared to an unsubstituted analogue.
Overview of Strategic Importance in Synthetic Methodologies
The strategic importance of imidate esters in modern synthetic organic chemistry is multifaceted. Their versatility allows for their use in various stages of a synthetic sequence, from the introduction of key functional groups to the construction of complex molecular scaffolds.
Strategic Applications:
Heterocyclic Synthesis: As detailed previously, the synthesis of nitrogen-containing heterocycles is a major application of imidates. Their ability to serve as building blocks for medicinally relevant structures like imidazoles underscores their importance. rsc.orgimist.marroij.com
Amidine and Ester Synthesis: The conversion of nitriles to amidines and esters via an imidate intermediate is a reliable and long-standing synthetic strategy. wikipedia.orgnih.gov
Protecting Group Chemistry: The use of imidates as protecting groups for alcohols offers an alternative to other common protecting groups, with a distinct reactivity profile that allows for orthogonal deprotection strategies. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
Pharmaceutical and Agrochemical Synthesis: The utility of imidates is prominent in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com The synthesis of losartan is a prime example, where an imidate is a crucial starting material. google.com
Given the established role of analogous structures, Methyl 4-methylpentanimidate holds potential as a valuable intermediate in the synthesis of novel substituted heterocycles and other complex organic molecules, contributing to the ever-expanding toolbox of synthetic organic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methylpentanimidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)4-5-7(8)9-3/h6,8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEGGFMKTJAMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profiles of Methyl 4 Methylpentanimidate Analogues
Nucleophilic Additions and Substitutions Involving the Imidate Moiety
The carbon-nitrogen double bond in the imidate group is susceptible to attack by nucleophiles. This reactivity is fundamental to many of the synthetic applications of methyl 4-methylpentanimidate analogues.
The reaction of imidates with amines is a well-established method for the synthesis of amidines. This transformation proceeds via nucleophilic addition of the amine to the electrophilic carbon of the imidate, followed by the elimination of an alcohol. In the case of methyl 4-methylpentanimidate analogues, the reaction with a primary amine would yield an N-substituted 4-methylpentanamidine.
The Pinner reaction is a classic method for the in situ generation of imidate hydrochlorides from nitriles and alcohols under acidic conditions, which can then be reacted with amines to form amidines. nih.govrsc.org Alternatively, pre-formed imidates can be directly treated with amines. The reaction conditions can influence the product distribution, with factors such as temperature and the presence of catalysts playing a significant role. researchgate.netrsc.org For instance, the condensation of a primary amine with an acetal (B89532) can yield a mixture of an acetamidine (B91507) and an imidate ester, with the outcome being dependent on the reaction conditions. researchgate.net
Table 1: Synthesis of N-Aryl Amidines from Imidates
| Imidate Precursor | Amine | Catalyst/Conditions | Product | Yield (%) |
| Methyl arylimidate | Primary arylamine | n-BuLi, then acidic work-up | N,N'-diaryl amidine | 60-80 |
| Ethyl benzimidate | Aniline | None, heat | N-phenylbenzamidine | Moderate |
| Trichloroethyl imidate | Various amines | Mild conditions | N-substituted amidine | Good |
This table presents representative data for the synthesis of amidines from various imidate precursors, illustrating typical yields under different reaction conditions. wikipedia.orgorganic-chemistry.org
Imidates and their derivatives can participate in cycloaddition reactions to form a variety of heterocyclic compounds. thieme-connect.de One of the most significant of these is the 1,3-dipolar cycloaddition, a powerful tool for the construction of five-membered rings. mdpi.comimist.mad-nb.infocooper.edu
In this context, imidates can serve as precursors to 1,3-dipoles such as nitrile ylides or azomethine ylides. For example, the dehydrochlorination of imidoyl chlorides, which can be derived from imidates, generates nitrile ylides that can undergo cycloaddition with various dipolarophiles. sciforum.net Similarly, N-metalated azomethine ylides can be generated from imidates and participate in cycloadditions with carbonyl compounds to yield oxazolidine (B1195125) derivatives. rsc.org
The unique electronic nature of the imidate functionality allows it to act as both a nucleophile and an electrophile, enhancing its versatility in the synthesis of N-heterocycles through annulation reactions. thieme-connect.de
Table 2: Cycloaddition Reactions Involving Imidate Derivatives
| Imidate Derivative | Dipolarophile | Reaction Type | Product |
| N-metalated azomethine ylide | Benzaldehyde | 1,3-dipolar cycloaddition | Oxazolidine |
| Nitrile ylide (from imidoyl chloride) | Alkene | 1,3-dipolar cycloaddition | Dihydropyrrole |
| Imidate | Isocyanate | [2+2] Cycloaddition | 1,3-Diazetidin-2-one |
This table provides examples of cycloaddition reactions where imidate derivatives are used to synthesize various heterocyclic structures. sciforum.netrsc.org
Role as a Precursor in Heterocyclic Synthesis
The versatility of the imidate functional group makes methyl 4-methylpentanimidate analogues valuable precursors for the synthesis of a wide array of heterocyclic compounds, most notably imidazoles and their derivatives.
The imidazole (B134444) nucleus is a privileged structure in medicinal chemistry, and numerous synthetic routes have been developed for its construction. rsc.org Imidates can serve as precursors to key intermediates in imidazole synthesis. For instance, the reaction of an imidate with an amine to form an amidine provides a building block that can be further cyclized to form an imidazole ring. Another approach involves the reaction of an imidate with an α-amino ketone. nih.gov
The synthesis of substituted imidazoles can be achieved through various methods, including the cyclization of α-keto-aldehydes with ammonium (B1175870) acetate (B1210297) and the coupling of α-aminoketones with formamide. rsc.org
Table 3: Imidazole Synthesis from Imidate-Derived Precursors
| Imidate-Derived Precursor | Co-reactant | Conditions | Imidazole Product |
| Amidine | α-Halo ketone | Base | 2,4-Disubstituted imidazole |
| Amidine | Acyloin | Acid | 2,4,5-Trisubstituted imidazole |
| Imidate | α-Amino ketone | Heat | Substituted imidazole |
This table illustrates how precursors derived from imidates can be utilized in the synthesis of various substituted imidazoles. nih.gov
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. imist.ma The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent. sciforum.net
In the context of imidazole synthesis, if a methyl 4-methylpentanimidate analogue is first converted to an imidazole derivative with an electron-rich position on the ring, this derivative can then undergo Vilsmeier formylation. The electrophilic Vilsmeier reagent will attack the electron-rich carbon of the imidazole ring, leading to the introduction of a formyl (-CHO) group after hydrolysis. This formyl group can then be a handle for further functionalization of the imidazole ring.
The general mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich imidazole ring. Subsequent elimination and hydrolysis yield the formylated imidazole.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. These reactions are particularly valuable in drug discovery and the synthesis of diverse heterocyclic libraries.
Methyl 4-methylpentanimidate analogues, or the amidines derived from them, can be envisioned as key components in MCRs for the synthesis of fused heterocycles. For example, a three-component reaction between an amidine, an aldehyde, and an isocyanide can lead to the formation of a fused 3-aminoimidazole scaffold. Such reactions are often catalyzed by Lewis acids and can be accelerated by microwave irradiation.
The versatility of MCRs allows for the rapid generation of a wide range of structurally diverse fused heterocycles by simply varying the starting components.
Other Nitrogen-Containing Heterocycles
Methyl 4-methylpentanimidate and its analogues serve as versatile intermediates in the synthesis of various nitrogen-containing heterocycles. The reactivity of the imidate functional group allows for its transformation into structures that can undergo subsequent cyclization reactions. The Pinner reaction, which synthesizes imidates from nitriles and alcohols, often produces an imidate salt (a Pinner salt) that is a key reactive intermediate. organic-chemistry.orgwikipedia.org This intermediate can react with a variety of nucleophiles to generate precursors for heterocyclic systems. nrochemistry.comwikipedia.org
The primary route to heterocyclic synthesis from imidate analogues involves their conversion into amidines. The reaction of an imidate, such as the hydrochloride salt of Methyl 4-methylpentanimidate, with ammonia (B1221849) or a primary amine yields an N-substituted or unsubstituted amidine. wikipedia.orgsynarchive.com These amidines are fundamental building blocks for a range of heterocycles, including pyrimidines, imidazoles, and triazines, when reacted with appropriate bifunctional reagents.
Furthermore, imidates can react with other nucleophiles like hydrazine (B178648) to form amidrazones, which are precursors to nitrogen-rich heterocycles such as triazoles and tetrazoles. The synthesis of these diverse heterocyclic systems is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgnih.govmdpi.com For instance, the annulation of an amide tethered with an alkyne moiety can be used to construct dihydropyridinone rings. frontiersin.org Similarly, aziridine (B145994) ring-opening reactions provide another innovative pathway to constructing five- or six-membered nitrogen-containing heterocycles. frontiersin.org
| Heterocycle Class | Imidate-Derived Precursor | Typical Co-reagent |
|---|---|---|
| Pyrimidines | Amidine | 1,3-Dicarbonyl compound |
| Imidazoles | Amidine | α-Haloketone |
| Triazines | Amidine / Amidrazone | Phosgene equivalent / Dicarbonyl |
| Triazoles | Amidrazone | Carboxylic acid derivative |
| Oxadiazoles | N-Acylamidine | Dehydrating agent |
| Oxazolines | Imidate | Amino alcohol |
Rearrangement Reactions and Isomerizations
Imidates are known to undergo several significant rearrangement reactions, which are powerful tools for synthesizing more complex molecules, particularly amides and amines. These reactions typically involve the migration of a group from the oxygen atom to the nitrogen atom of the imidate functionality. The specific type of rearrangement is highly dependent on the substitution pattern of the imidate analogue.
Chapman Rearrangement : This is a thermal intramolecular reaction involving a 1,3-shift of an aryl group from the oxygen to the nitrogen atom. organicreactions.org The reaction specifically converts an aryl N-arylbenzimidate into the corresponding N,N-diaryl amide. wikipedia.orgorganicreactions.org The process is a classic method for the synthesis of N-aroyldiarylamines. organicreactions.org For an analogue of Methyl 4-methylpentanimidate to undergo this rearrangement, it would need to be an N-aryl imidate with another aryl group attached to the oxygen (e.g., Phenyl N-phenyl-4-methylpentanimidate).
Overman Rearrangement : This is a powerful and widely used nrochemistry.comnrochemistry.com-sigmatropic rearrangement of allylic imidates to form allylic amides. wikipedia.orgorganic-chemistry.org Discovered by Larry Overman, this reaction proceeds through a concerted, suprafacial, six-membered chair-like transition state, analogous to the Claisen rearrangement. nrochemistry.comyoutube.com The transformation is essentially irreversible due to the formation of the stable amide bond, which provides a strong thermodynamic driving force. organicreactions.org The reaction can be promoted thermally or with the use of catalysts such as palladium(II) or mercury(II) salts. wikipedia.orgorganic-chemistry.org This rearrangement is particularly valuable for the stereoselective synthesis of allylic amines, which are important precursors for amino acids, alkaloids, and other biologically active molecules. organic-chemistry.org
Isomerization : Beyond skeletal rearrangements, imidates can exhibit geometric isomerism about the carbon-nitrogen double bond (C=N). This results in the existence of E and Z isomers. The interconversion between these isomers can be facilitated by thermal or photochemical energy input. nih.gov Studies on related N-alkyl imine-based systems show that the energy barrier for rotation around the C=N bond can be significant, but isomerization provides a pathway for accessing different geometric configurations of the molecule. nih.gov
| Rearrangement | Substrate Requirement | Product | Key Features |
|---|---|---|---|
| Chapman | N-Aryl Imidate with O-Aryl group | N,N-Diaryl Amide | Thermal, intramolecular 1,3-aryl migration organicreactions.org |
| Overman | Allylic Imidate | Allylic Amide | nrochemistry.comnrochemistry.com-Sigmatropic, concerted mechanism, often catalyzed wikipedia.orgorganic-chemistry.org |
| E/Z Isomerization | Any Imidate | Geometric Isomer of Imidate | Reversible, occurs at C=N bond, can be thermal or photochemical nih.gov |
Electrophilic Activation and Subsequent Reactivity
The carbon atom of the imidate functional group in Methyl 4-methylpentanimidate is electrophilic and susceptible to attack by nucleophiles. This electrophilicity is significantly enhanced upon protonation of the nitrogen atom, which typically occurs under acidic conditions, such as during the Pinner reaction where imidates are formed as their hydrochloride salts. organic-chemistry.orgwikipedia.org These protonated imidates, or Pinner salts, are highly reactive electrophilic intermediates. wikipedia.orgjk-sci.com
The activated imidate readily reacts with a wide range of nucleophiles, leading to the formation of various functional groups. This reactivity makes imidates valuable synthetic intermediates.
Hydrolysis : In the presence of water, the imidate is hydrolyzed to form an ester (Methyl 4-methylpentanoate) and ammonia (or an amine if starting from an N-substituted imidate). wikipedia.org This reaction is often the final step in the conversion of a nitrile to an ester via the Pinner reaction.
Aminolysis : Reaction with ammonia or amines is a common method to produce amidines. nrochemistry.comwikipedia.org This transformation is highly efficient and provides access to important precursors for pharmaceuticals and heterocycles.
Alcoholysis : When treated with an excess of alcohol under acidic catalysis, imidates can be converted into orthoesters. wikipedia.org This reaction involves the addition of two further equivalents of the alcohol to the electrophilic carbon atom.
Reaction with Hydrogen Sulfide (B99878) : Imidates can also react with other nucleophiles such as hydrogen sulfide to yield thionoesters. wikipedia.org
The reactivity of the imidate is influenced by its substituents. Aliphatic imidates, such as Methyl 4-methylpentanimidate, are generally more reactive towards nucleophiles than their aromatic counterparts. wikipedia.org
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Water | H₂O | Ester |
| Amine | NH₃, RNH₂ | Amidine |
| Alcohol | R'OH (excess) | Orthoester |
| Hydrogen Sulfide | H₂S | Thionoester |
Mentioned Compounds
| Compound Name |
|---|
| Methyl 4-methylpentanimidate |
| 4-methylpentanenitrile |
| Pyrimidines |
| Imidazoles |
| Triazines |
| Triazoles |
| Tetrazoles |
| Dihydropyridinone |
| Aziridine |
| Amidines |
| Amidrazones |
| N-Acylamidine |
| Oxadiazoles |
| Oxazolines |
| Aryl N-arylbenzimidate |
| N,N-Diaryl amide |
| N-Aroylarylamines |
| Phenyl N-phenyl-4-methylpentanimidate |
| Allylic imidates |
| Allylic amides |
| Allylic amines |
| Methyl 4-methylpentanoate |
| Orthoesters |
| Thionoesters |
Mechanistic Investigations of Imidate Involved Reactions
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways is a cornerstone of mechanistic chemistry, providing a step-by-step description of a chemical reaction. For imidates, a variety of reaction pathways have been explored, with hydrolysis and rearrangement reactions being among the most studied.
The hydrolysis of imidates, for instance, proceeds through a tetrahedral intermediate. The stereochemistry of the starting imidate, specifically the syn or anti configuration of the nitrogen substituent, plays a critical role in determining the reaction pathway and the final products. cdnsciencepub.comresearchgate.net Studies have shown that the hydrolysis of anti imidate salts exclusively yields ester and amine products across a wide pH range. cdnsciencepub.com In contrast, syn imidate salts produce ester and amine in acidic and neutral conditions, but a mixture of ester-amine and amide-alcohol products in basic conditions. cdnsciencepub.com This divergence in reaction pathways is attributed to stereoelectronic control, where the orientation of lone pair orbitals on the heteroatoms dictates the cleavage of the tetrahedral intermediate. cdnsciencepub.comresearchgate.net
Rearrangement reactions involving imidate intermediates are also of significant interest. The Overman rearrangement, a acs.orgacs.org-sigmatropic rearrangement of allylic alcohols to allylic trichloroacetamides, proceeds through an allylic imidate intermediate. youtube.com The reaction is highly diastereoselective and occurs via a concerted, chair-like six-membered transition state. youtube.com Another important transformation is the Chapman rearrangement, which involves the thermal conversion of an aryl imidate to the corresponding N-aryl amide via an intramolecular nucleophilic aromatic substitution. researchgate.net This process is thought to proceed through a four-membered transition state. researchgate.net
The transition state is a fleeting, high-energy arrangement of atoms that represents the point of no return in a chemical reaction. mit.edu Identifying the structure and energy of transition states is crucial for understanding reaction barriers and kinetics. Computational modeling has become an indispensable tool for characterizing these transient species, which are often impossible to observe directly. mit.edumit.edu By calculating the geometries and energies of transition states, chemists can gain insights into the factors that control the rate and selectivity of a reaction. researchgate.net For example, computational studies on the Beckmann rearrangement, which can involve an imidate intermediate, have detailed the role of solvent molecules in stabilizing the transition state. wikipedia.org
Table 1: Influence of Imidate Geometry on Hydrolysis Products
| Imidate Geometry | Reaction Conditions | Predominant Products | Mechanistic Feature |
| anti | Acidic, Neutral, Basic | Ester + Amine | Direct cleavage of the tetrahedral intermediate with stereoelectronic control. |
| syn | Acidic, Neutral | Ester + Amine | Conformational change required for stereoelectronically controlled cleavage. |
| syn | Basic | Ester + Amine and Amide + Alcohol | Competing cleavage pathways of the tetrahedral intermediate. |
Kinetic Studies of Imidate Reactivity
Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For imidate reactions, kinetic analyses have been instrumental in unraveling the details of their reaction mechanisms.
The rate of imidate hydrolysis is highly dependent on the pH of the reaction medium. researchgate.netacs.org The pH-rate profile for the hydrolysis of imidate esters often shows distinct regions corresponding to acid-catalyzed, neutral, and base-catalyzed mechanisms. acs.org At low pH, the reaction is typically acid-catalyzed, involving the protonation of the imidate nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. reddit.com In neutral or slightly basic conditions, the uncatalyzed attack of water on the neutral imidate can be the dominant pathway. Under strongly basic conditions, the reaction is often base-catalyzed, proceeding through the attack of hydroxide (B78521) ions on the imidate.
The structure of the imidate, including the nature of the substituents on the carbon, nitrogen, and oxygen atoms, also significantly affects its reactivity. Electron-withdrawing groups on the carbon atom, for example, can increase the rate of nucleophilic attack by making the carbon more electrophilic. Conversely, bulky substituents can sterically hinder the approach of the nucleophile, slowing down the reaction. Kinetic studies on the amidation reaction of fatty acid methyl esters, a process related to imidate chemistry, have shown that temperature and reactant concentrations are key parameters in determining the reaction rate and equilibrium position. researchgate.net
Catalytic Effects in Imidate Transformations
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed faster, more selectively, and under milder conditions. Imidate transformations are no exception, with various catalytic strategies being employed to enhance their reactivity and utility.
Acid and base catalysis are fundamental to many imidate reactions, particularly hydrolysis. acs.org As mentioned, the rate of hydrolysis can be significantly accelerated by the presence of acids or bases. General acid-base catalysts, such as phosphate (B84403) and bicarbonate ions, can also influence the breakdown of the tetrahedral intermediate in imidate hydrolysis, directing the reaction towards the formation of either amides or amines. researchgate.net
In recent years, transition metal catalysis has emerged as a powerful tool for functionalizing imidates. researchgate.netrsc.org For instance, iridium(III) catalysts have been used in the enantioselective C-H amidation of sulfoxides, where an achiral starting material is desymmetrized to produce a chiral product. mdpi.com Rhodium(III) catalysis has been employed for the C-H bond naphthylation of aryl imidates. researchgate.net In these reactions, the imidate often acts as a directing group, coordinating to the metal center and positioning it for the selective activation of a nearby C-H bond. rsc.org Furthermore, iodine has been shown to catalyze the β C–H amination of alcohols via an imidate radical relay mechanism, offering a more efficient and functional group tolerant alternative to stoichiometric methods. nih.gov
Table 2: Catalytic Approaches in Imidate Chemistry
| Catalytic Strategy | Reaction Type | Role of Catalyst | Example |
| Acid Catalysis | Hydrolysis | Protonation of the imidate nitrogen to increase electrophilicity. | HCl-catalyzed hydrolysis of imidate salts. |
| Base Catalysis | Hydrolysis | Generation of a stronger nucleophile (hydroxide) for attack on the imidate. | NaOH-catalyzed hydrolysis of imidate esters. |
| Transition Metal Catalysis | C-H Functionalization | Coordination to the imidate to facilitate C-H activation and subsequent bond formation. | Rh(III)-catalyzed C-H naphthylation of aryl imidates. |
| Iodine Catalysis | C-H Amination | Facilitates the formation of an imidate radical for a radical relay mechanism. | Iodine-catalyzed β C–H amination of alcohols. |
Computational Chemistry and Theoretical Modeling of Imidate Mechanisms
Computational chemistry has become an indispensable tool for the in-depth investigation of reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. ijrar.orgnih.gov Theoretical modeling allows for the detailed examination of potential energy surfaces, the characterization of transient intermediates and transition states, and the prediction of reaction outcomes. mit.edu
For reactions involving imidates, computational methods such as Density Functional Theory (DFT) are widely used to model reaction pathways. researchgate.net These calculations can provide valuable information on the geometries and energies of reactants, intermediates, transition states, and products. For example, computational studies can be used to rationalize the observed stereoselectivity in reactions like the Overman rearrangement by comparing the energies of different possible transition state structures. youtube.com
Theoretical models can also be used to explore the influence of solvent on reaction mechanisms. researchgate.net By including explicit solvent molecules or using continuum solvation models, it is possible to simulate the effect of the reaction medium on the stability of different species and the height of activation barriers. This is particularly important for reactions involving charged intermediates, as is often the case in the acid- or base-catalyzed hydrolysis of imidates. researchgate.net
Furthermore, computational chemistry plays a crucial role in catalyst design. mit.edu By modeling the interaction of a substrate with a catalyst, researchers can understand the origins of catalytic activity and selectivity, and use this knowledge to design more efficient catalysts for specific transformations. mit.edu For example, modeling the coordination of an imidate to a transition metal center can help in understanding how the catalyst activates the substrate for subsequent reactions.
Table 3: Common Computational Methods in Mechanistic Studies of Imidates
| Computational Method | Information Obtained | Application in Imidate Chemistry |
| Density Functional Theory (DFT) | Geometries, energies, vibrational frequencies of molecules and transition states. | Elucidation of reaction pathways, calculation of activation energies, rationalization of stereoselectivity. |
| Ab initio methods | Highly accurate electronic structure calculations. | Benchmarking DFT results, studying systems where electron correlation is important. |
| Molecular Dynamics (MD) | Simulation of the time evolution of a molecular system. | Studying the role of solvent dynamics, conformational sampling of flexible molecules. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Hybrid method combining quantum mechanics for the reactive center and molecular mechanics for the environment. | Modeling enzymatic reactions or reactions in large solvent systems. |
Applications of Methyl 4 Methylpentanimidate Analogues in Advanced Organic Synthesis
Building Blocks for Complex Molecular Scaffolds
Imidate derivatives are valuable precursors for the synthesis of various organic heterocycles. rroij.com Their reactivity allows them to be transformed into more complex molecular frameworks, which is a cornerstone of modern synthetic chemistry. The ability to assemble intricate 3D molecules is greatly simplified by using well-defined chemical building blocks that can be snapped together. nih.govnih.gov Imidates fit this role by providing a reliable chemical handle for constructing larger, more complex structures.
The synthesis of functionalized structures that act as building blocks is essential for creating molecules with biological and pharmaceutical relevance. nih.gov For instance, imidates can be key components in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of compounds with high scaffold diversity. This approach involves attaching various building blocks to a central core, and imidates can serve as versatile connectors or foundational units in this process. nih.gov The systematic preparation of mixed-ligand complexes and other supramolecular entities often relies on the predictable reactivity of foundational building blocks, a role that imidate analogues can fulfill. nih.govmdpi.com
Chiral Imidates in Asymmetric Synthesis
Asymmetric synthesis, a reaction that selectively produces one enantiomer of a chiral product, is of paramount importance in chemistry. lifescienceglobal.com Chiral imidates have emerged as a notable class of nitrogen-based ligands and auxiliaries for catalyzing such reactions. core.ac.uk The incorporation of a chiral center within the imidate structure allows for the transfer of stereochemical information during a reaction, guiding the formation of a specific stereoisomer.
The development of chiral ionic liquids and their application in asymmetric synthesis has gained significant attention. lifescienceglobal.com Chiral imidates can be incorporated into the structure of these ionic liquids, acting as recyclable and effective catalysts or solvents that induce enantioselectivity. lifescienceglobal.com Furthermore, chiral 2-substituted imidazolines, which are valuable ligands and catalysts in their own right, can be synthesized from imidate precursors. chinesechemsoc.org These chiral imidazolines are widely applied in asymmetric catalysis. chinesechemsoc.org The overarching goal in this field is the design and synthesis of modular chiral ligands that allow for the fine-tuning of metal complexes to create highly active and efficient catalysts for producing chiral amines and other valuable compounds. acs.org
Development of Novel Reagents and Synthetic Methodologies
The unique reactivity of the imidate functional group has led to its use in developing new reagents and synthetic methods. rsc.org Imidates can be readily prepared from a variety of starting materials, such as nitriles, through reactions like the Pinner reaction, which involves the acid-catalyzed alcoholysis of a nitrile. rroij.comresearchgate.net This accessibility makes them attractive starting points for novel synthetic routes.
For example, trihaloethyl imidates, which are easily prepared, have been shown to be excellent reagents for the preparation of amidines under mild conditions. acs.org New one-pot methods for synthesizing multifunctional imidates are being developed, highlighting the ongoing innovation in this area. rsc.org These methods often feature operational simplicity, mild reaction conditions, and a wide substrate scope, making them highly valuable for synthetic chemists. rsc.org The conversion of relatively inert nitriles to more reactive imidates using reagents like the Meerwein reagent is a key step in various synthetic transformations, enabling reactions that would otherwise be difficult to achieve. chinesechemsoc.org
Utility in the Synthesis of Privileged Structures
Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets, making them particularly important in the development of new bioactive compounds. Imidate analogues are instrumental in the synthesis of several classes of N-heterocyclic compounds that are considered privileged structures.
Notably, imidates are widely used as precursors for the synthesis of imidazoles and their derivatives. nih.govnih.govresearchgate.net Imidazole (B134444) itself is a cornerstone heterocyclic compound, first synthesized in 1858, and its derivatives are found in a vast number of biologically important molecules. nih.govresearchgate.net Efficient microwave-assisted synthetic methods have been developed to produce imidazole-based privileged structures from appropriate precursors, which can include imidate derivatives. nih.gov
Beyond imidazoles, N-functionalized imidates are versatile precursors for other heterocyclic systems. They are commonly used in the synthesis of triazoles through condensation reactions with hydrazines. rroij.com They also serve as starting materials for pyrimidine (B1678525) derivatives. rroij.com The ability to readily convert imidates into these and other heterocyclic frameworks underscores their importance as foundational building blocks in synthetic chemistry. rroij.com
Analytical Methodologies for Characterization and Quantification in Academic Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry in research context)
Spectroscopic techniques are indispensable tools for the detailed structural analysis of Methyl 4-methylpentanimidate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary methods used to confirm the identity and structure of this intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of Methyl 4-methylpentanimidate. Both ¹H NMR and ¹³C NMR are crucial for its structural confirmation.
¹H NMR (Proton NMR): This technique provides information on the number, environment, and connectivity of hydrogen atoms within the molecule. For Methyl 4-methylpentanimidate, characteristic signals would be expected for the methyl protons of the methoxy (B1213986) group, the protons of the isobutyl group (methyl, methylene (B1212753), and methine protons), and the N-H proton of the imino group. The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic for the specific arrangement of atoms. For a closely related compound, methyl pentanimidate, specific ¹H NMR data has been reported in the context of its synthetic applications.
¹³C NMR (Carbon-13 NMR): This technique reveals the number and types of carbon atoms present in the molecule. Distinct signals would be observed for the carbon of the methoxy group, the carbons of the isobutyl group, and the characteristic imino carbon (C=N). The chemical shift of the imino carbon is particularly informative for confirming the presence of the imidate functionality.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 4-methylpentanimidate
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| O-CH ₃ | ~3.7 | ~55 |
| C=N-CH ₂- | ~2.2 | ~45 |
| -CH₂-CH (CH₃)₂ | ~1.9 | ~28 |
| -CH(CH ₃)₂ | ~0.9 | ~22 |
| C=N | - | ~170 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of Methyl 4-methylpentanimidate, as well as providing structural information through fragmentation patterns.
Molecular Ion Peak (M⁺): In a mass spectrum of Methyl 4-methylpentanimidate (C₇H₁₅NO), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (~129.21 g/mol ).
Fragmentation Pattern: Electron Ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. Common fragmentation pathways for imidoesters include cleavage of the C-O bond, loss of the alkoxy group, and fragmentation of the alkyl chain. The analysis of these fragment ions provides corroborative evidence for the proposed structure. For instance, the fragmentation of methyl esters has been studied in detail, providing a basis for interpreting the spectra of related compounds like imidoesters. youtube.com
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of synthesized Methyl 4-methylpentanimidate and for monitoring the progress of reactions in which it is an intermediate.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying non-volatile or thermally labile compounds. For the analysis of imidoesters, reversed-phase HPLC is often employed.
Stationary Phase: A C18 or other nonpolar stationary phase is typically used.
Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is commonly used as the eluent. The composition of the mobile phase can be optimized to achieve good separation of the imidate from starting materials, reagents, and byproducts.
Detection: A UV detector is often suitable if the molecule contains a chromophore. If not, a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used. Coupling HPLC with mass spectrometry (HPLC-MS) provides enhanced sensitivity and specificity. The use of HPLC for the analysis of imidoesters and related compounds has been documented in various research contexts. nih.govnih.govresearchgate.net
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given that Methyl 4-methylpentanimidate is likely to be sufficiently volatile, GC is a suitable method for its analysis.
Stationary Phase: A variety of capillary columns with different polarities can be used. A nonpolar column (e.g., with a polydimethylsiloxane (B3030410) stationary phase) or a mid-polarity column would be a good starting point for method development.
Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas.
Detection: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For more definitive identification, coupling GC with a mass spectrometer (GC-MS) is the method of choice. GC-MS allows for the separation of components in a mixture followed by their individual mass spectral analysis. The analysis of imidoesters and other volatile organic compounds by GC and GC-MS is a well-established practice. nih.govresearchgate.net
Interactive Data Table: Typical Chromatographic Conditions for Imidoester Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |
| HPLC | C18 Reversed-Phase | Acetonitrile/Water Gradient | UV or MS |
| GC | DB-5 or similar non-polar capillary column | Helium | FID or MS |
Advanced Analytical Techniques for Mechanistic Insights
To gain deeper insights into the reaction mechanisms involving Methyl 4-methylpentanimidate as an intermediate, advanced analytical techniques are employed in academic research. These methods can provide information on reaction kinetics, identify transient species, and elucidate complex reaction pathways.
In situ Spectroscopic Monitoring: Techniques such as in situ NMR and in situ FT-IR spectroscopy allow for the real-time monitoring of a reaction mixture. This enables the direct observation of the formation and consumption of Methyl 4-methylpentanimidate, providing valuable kinetic data and helping to identify other transient intermediates.
Tandem Mass Spectrometry (MS/MS): This technique can be used to study the fragmentation of the protonated or deprotonated molecular ion of Methyl 4-methylpentanimidate in the gas phase. The resulting fragmentation patterns can provide detailed structural information and help to differentiate it from isomers.
Computational Chemistry: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to model the reaction pathway. These calculations can provide theoretical NMR and vibrational spectra to compare with experimental data, as well as energies of intermediates and transition states, offering a comprehensive understanding of the reaction mechanism. The use of advanced analytical methods to study reaction mechanisms is a growing field in chemical research. rsc.orgstrath.ac.uk
Method Development and Validation for Intermediates in Research Settings
In academic research, the development and validation of analytical methods are crucial for ensuring the reliability and reproducibility of experimental results. While the level of validation may not be as stringent as in a regulated industrial environment, it is still essential to demonstrate that the analytical methods used are suitable for their intended purpose. amazonaws.comwjarr.comdemarcheiso17025.coma3p.orggavinpublishers.com
Method Development for the analysis of Methyl 4-methylpentanimidate involves:
Selection of the appropriate technique: Choosing between HPLC, GC, NMR, etc., based on the properties of the analyte and the goals of the analysis.
Optimization of experimental parameters: This includes selecting the appropriate column, mobile phase/carrier gas, temperature program, and detector settings for chromatographic methods, or optimizing acquisition parameters for spectroscopic methods.
Sample preparation: Developing a simple and efficient procedure for preparing the sample for analysis, which may involve extraction, dilution, or derivatization.
Method Validation in a research context typically involves assessing the following parameters:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as starting materials, reagents, and byproducts. This is often demonstrated by analyzing a blank matrix and a matrix spiked with the analyte and potential interferences.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards of known concentrations and performing a linear regression analysis.
Accuracy: The closeness of the measured value to the true value. In a research setting, this can be estimated by analyzing a sample with a known concentration of the analyte (e.g., a spiked sample) and calculating the percent recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are particularly important when monitoring trace levels of the intermediate.
Interactive Data Table: Key Parameters for Analytical Method Validation
| Parameter | Description | Typical Acceptance Criteria in Research |
| Specificity | Ability to measure the analyte in the presence of other components. | No interfering peaks at the retention time of the analyte. |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) > 0.99 |
| Accuracy | Closeness to the true value. | Recovery within 80-120% |
| Precision | Repeatability of measurements. | Relative Standard Deviation (RSD) < 10% |
By employing these rigorous analytical methodologies, researchers can confidently characterize Methyl 4-methylpentanimidate, assess its purity, monitor its behavior in chemical reactions, and ultimately contribute to a deeper understanding of the chemical processes in which it plays a role.
Future Research Directions and Potential Impact
Exploration of Underexplored Reactivity Modes
The reactivity of imidates is well-established in transformations such as hydrolysis to esters, aminolysis to amidines, and reduction to amines. However, the full synthetic potential of imidates, including Methyl 4-methylpentanimidate, is likely yet to be realized. Future research could focus on several underexplored reactivity modes:
Pericyclic Reactions: Investigations into the participation of aliphatic imidates in pericyclic reactions, such as rroij.comrroij.com-sigmatropic rearrangements (aza-Claisen rearrangements), could open new avenues for stereoselective carbon-carbon and carbon-nitrogen bond formation. rroij.com A thermal 3-aza-Claisen rearrangement of N-allyl ynamides has been described for the synthesis of α-allyl imidates. rroij.com
Radical Chemistry: The behavior of imidates under radical conditions is an area ripe for exploration. The generation of nitrogen-centered radicals from imidate precursors could enable novel C-H functionalization and cyclization reactions, providing access to complex nitrogen-containing molecules.
Transition Metal-Catalyzed Cross-Coupling Reactions: While the use of imidates as directing groups in C-H activation is known, their direct participation as coupling partners in cross-coupling reactions is less common. Developing catalytic systems that enable the coupling of the imidate carbon with various organometallic reagents could significantly expand their synthetic utility.
A summary of potential novel reactions for aliphatic imidates is presented in the table below.
| Reactivity Mode | Potential Transformation | Synthetic Utility |
| Pericyclic Reactions | Aza-Claisen Rearrangement | Stereoselective C-C and C-N bond formation |
| Radical Chemistry | C-H Functionalization, Cyclization | Access to complex N-containing molecules |
| Cross-Coupling | C-C and C-X bond formation | Versatile functionalization |
Integration into Flow Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. The integration of Methyl 4-methylpentanimidate into flow chemistry and other sustainable synthetic methodologies represents a promising area of research.
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. researchgate.netnih.gov The synthesis of N-alkyl imidazoles has been successfully demonstrated using a continuous flow method over a zeolite catalyst at high temperature and pressure, achieving high yields and selectivity. researchgate.net This approach highlights the potential for developing continuous flow processes for the synthesis and transformation of aliphatic imidates like Methyl 4-methylpentanimidate. researchgate.net
Furthermore, the development of synthetic protocols that utilize greener solvents and catalysts is crucial. mdpi.commdpi.com Research into the use of recyclable catalysts, such as hydrothermal carbons, for reactions involving imidates could lead to more environmentally benign processes. nih.gov
The table below outlines the benefits of integrating imidate chemistry with sustainable methodologies.
| Sustainable Approach | Key Advantages | Potential Application for Imidates |
| Flow Chemistry | Enhanced safety, improved control, scalability | Continuous synthesis and transformation |
| Green Catalysts | Recyclability, lower environmental impact | Use of solid acids, zeolites, or biocatalysts |
| Greener Solvents | Reduced toxicity and waste | Reactions in water, ionic liquids, or supercritical fluids |
Development of Highly Efficient and Selective Catalytic Systems
The development of novel catalytic systems is paramount to unlocking the full potential of Methyl 4-methylpentanimidate in organic synthesis. Future research should focus on catalysts that can promote transformations with high efficiency and selectivity.
Lewis Acid Catalysis: While the Pinner reaction, a classic method for imidate synthesis, is acid-catalyzed, there is scope for exploring a wider range of Lewis acids to promote novel transformations of imidates. wikipedia.org For instance, rare earth metal triflates have been shown to be effective catalysts in multicomponent reactions involving imidates. mdpi.com
Transition Metal Catalysis: The development of catalysts based on abundant and non-toxic metals is a key goal of sustainable chemistry. Iron, for example, has been used to catalyze the synthesis of allenylboronates. Research into the use of first-row transition metals to catalyze reactions of aliphatic imidates could provide cost-effective and environmentally friendly alternatives to precious metal catalysts.
Organocatalysis: The use of small organic molecules as catalysts offers a powerful and often stereoselective approach to chemical synthesis. Investigating the application of organocatalysts, such as N-heterocyclic carbenes or chiral Brønsted acids, to activate Methyl 4-methylpentanimidate for asymmetric transformations is a promising research avenue.
The following table summarizes potential catalytic systems for imidate transformations.
| Catalyst Type | Potential Advantages | Example Reaction |
| Lewis Acids | Mild reaction conditions, high selectivity | Multicomponent reactions, cyclizations |
| Transition Metals | High reactivity, diverse transformations | Cross-coupling, C-H activation |
| Organocatalysts | Stereoselectivity, metal-free conditions | Asymmetric additions, cycloadditions |
Computational Design and Prediction of Novel Imidate Transformations
Computational chemistry provides a powerful tool for understanding reaction mechanisms and predicting the outcome of chemical reactions. The application of computational methods to the study of Methyl 4-methylpentanimidate can accelerate the discovery of new reactions and the design of more efficient catalysts.
Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of known and hypothetical imidate reactions. researchgate.netrsc.orgmdpi.com Such studies can provide valuable insights into transition state geometries, activation energies, and the influence of substituents on reactivity. This knowledge can then be used to rationalize experimental observations and to predict the feasibility of new transformations.
Machine learning (ML) is also emerging as a valuable tool in chemistry for predicting reaction outcomes and identifying promising reaction conditions. nih.govresearchgate.netnih.gov By training ML models on existing reaction data for imidates, it may be possible to predict the reactivity of Methyl 4-methylpentanimidate in various transformations and to identify optimal catalysts and reaction parameters. This data-driven approach could significantly reduce the amount of empirical screening required to develop new synthetic methods. nih.gov
The table below highlights the role of computational methods in advancing imidate chemistry.
| Computational Method | Application | Potential Impact |
| Density Functional Theory (DFT) | Mechanistic studies, transition state analysis | Rational design of catalysts and reactions |
| Machine Learning (ML) | Prediction of reactivity and reaction outcomes | Accelerated discovery of new transformations |
| Molecular Dynamics (MD) | Simulation of solvent effects and conformational dynamics | Optimization of reaction conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
